molecular formula C20H20N2O3S B2775542 2-(2-Methoxy-phenoxy)-N-[5-(4-methyl-benzyl)-thiazol-2-yl]-acetamide CAS No. 301176-48-7

2-(2-Methoxy-phenoxy)-N-[5-(4-methyl-benzyl)-thiazol-2-yl]-acetamide

Cat. No. B2775542
CAS RN: 301176-48-7
M. Wt: 368.45
InChI Key: NSODFEZUBXBIGE-UHFFFAOYSA-N
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Description

The compound “2-(2-Methoxy-phenoxy)-N-[5-(4-methyl-benzyl)-thiazol-2-yl]-acetamide” is a complex organic molecule. It contains a methoxy group (CH3O-), a phenoxy group (C6H5O-), a thiazol group (a five-membered ring containing nitrogen and sulfur), and an acetamide group (CH3CONH2). The presence of these functional groups suggests that this compound could have interesting chemical properties and reactivity .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the ether linkage (the -O- between the methoxy and phenoxy groups), the formation of the thiazol ring, and the attachment of the acetamide group . The exact synthesis route would depend on the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the ether, thiazol, and acetamide groups would likely result in a complex three-dimensional structure. The ether linkage could allow for some rotation, resulting in different conformations of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the ether group might be susceptible to reactions with strong acids or bases, while the thiazol ring might participate in reactions with electrophiles or nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. For example, the presence of the polar ether and acetamide groups might increase its solubility in polar solvents .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Synthesis and VEGF-A Inhibition

    This compound is part of a series synthesized and characterized for their structural properties, showing potential as antiproliferative agents through translational VEGF-A inhibition, which could be significant in cancer research and treatment (Prashanth et al., 2014).

  • Antimicrobial and Antioxidant Activities

    Derivatives of this compound have been synthesized and evaluated for their antimicrobial and antioxidant activities. These activities are particularly important for the development of new therapeutic agents (Naraboli & Biradar, 2017).

  • Anticonvulsant Activities

    Related compounds have been studied for their potential as anticonvulsants. This could lead to new treatments for epilepsy and other seizure disorders (Camerman et al., 2005).

  • Photodynamic Therapy for Cancer

    Certain derivatives are studied for their suitability in photodynamic therapy, a treatment for cancer, due to their good fluorescence properties and high singlet oxygen quantum yield, crucial for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Structural and Chemical Studies

  • NMR Study and Structural Analysis

    Nuclear Magnetic Resonance (NMR) studies of novel derivatives of this compound provide insights into their molecular structure, which is fundamental for understanding their biological activity (Ying-jun, 2012).

  • Crystal Structure and Comparative Analysis

    The crystal structure of related compounds has been analyzed, providing crucial information for understanding how these molecules interact at the atomic level, potentially informing drug design (Alborz et al., 2018).

  • Photophysical Properties

    Investigations into the photophysical properties of amide hydrogen-bonded derivatives give insights into how these compounds interact with light, a crucial aspect for their potential use in photodynamic therapy (Balijapalli et al., 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a drug, it might interact with specific proteins or enzymes in the body. If it’s a reagent in a chemical reaction, its mechanism of action would involve its reactivity with other substances .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and toxicity. Proper precautions should be taken when handling it, including the use of personal protective equipment and safe laboratory practices .

Future Directions

The future research directions for this compound could include studying its reactivity, exploring its potential uses, and developing more efficient methods for its synthesis .

properties

IUPAC Name

2-(2-methoxyphenoxy)-N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-14-7-9-15(10-8-14)11-16-12-21-20(26-16)22-19(23)13-25-18-6-4-3-5-17(18)24-2/h3-10,12H,11,13H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSODFEZUBXBIGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)COC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methoxyphenoxy)-N-{5-[(4-methylphenyl)methyl]-1,3-thiazol-2-YL}acetamide

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